molecular formula C8H10ClN3O3 B1623719 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine CAS No. 50610-28-1

2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine

Cat. No.: B1623719
CAS No.: 50610-28-1
M. Wt: 231.63 g/mol
InChI Key: QNJWQAYYVNKOKR-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine (CAS: 50610-28-1; EC: 256-652-3) is a synthetic aromatic amine derivative with the molecular formula C₈H₁₀ClN₃O₃ (molecular weight: 231.64 g/mol). Its structure comprises a para-phenylenediamine backbone substituted with a chlorine atom at position 2, a nitro group at position 5, and a hydroxyethylamino group (-NH-CH₂-CH₂-OH) at the para-amino position (Figure 1). Synonyms include 2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol and 4-amino-2-chloro-5-nitro-N-(2-hydroxyethyl)aniline .

This compound is primarily utilized in oxidative and non-oxidative hair dye formulations, where it acts as a precursor for color formation. The hydroxyethyl group enhances water solubility and may mitigate skin irritation compared to non-hydroxylated analogs . Production involves ethoxylation of 2-chloro-5-nitro-p-phenylenediamine, a reaction that introduces the hydroxyethyl moiety .

Properties

IUPAC Name

2-(4-amino-2-chloro-5-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O3/c9-5-3-6(10)8(12(14)15)4-7(5)11-1-2-13/h3-4,11,13H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJWQAYYVNKOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)NCCO)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866157
Record name 2-Chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine
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Molecular Weight

231.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50610-28-1
Record name 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol
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Record name 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol
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Record name 2-Chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine
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Record name 2-[(4-amino-2-chloro-5-nitrophenyl)amino]ethanol
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Record name 2-CHLORO-5-NITRO-N-HYDROXYETHYL P-PHENYLENEDIAMINE
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Preparation Methods

Nitration to 2,4-Dichloronitrobenzene

m-Dichlorobenzene undergoes nitration using a mixture of nitric acid and sulfuric acid. The nitro group preferentially substitutes at the position meta to both chlorine atoms, yielding 2,4-dichloronitrobenzene . Reaction conditions (40–100°C, 4–18 hours) and catalysts (e.g., Y-type molecular sieves with Lewis acids like AlCl₃) optimize regioselectivity and yield.

High-Pressure Amination

The 2,4-dichloronitrobenzene is subjected to amination with liquid ammonia in a high-pressure reactor (90–160°C, 1.0–10.0 MPa). This step replaces the chlorine atom at position 4 with an amino group, producing 5-chloro-2-nitroaniline (2-nitro-5-chloroaniline). Filtration and recrystallization in methanol purify the product, achieving yields of 85–90%.

The introduction of the N-hydroxyethyl group to 5-chloro-2-nitroaniline follows alkylation strategies analogous to those in CN104744273A , which describes hydroxyethylation of nitroaniline derivatives.

Reaction with Ethylene Oxide

5-Chloro-2-nitroaniline reacts with ethylene oxide in a basic medium (e.g., NaOH/ethanol). The amino group acts as a nucleophile, attacking the ethylene oxide’s electrophilic carbon, forming N-(2-hydroxyethyl)-5-chloro-2-nitroaniline . Optimal conditions include:

  • Temperature : 60–80°C
  • Molar ratio : 1:1.2 (aniline:ethylene oxide)
  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

Alternative Alkylating Agents

2-Chloroethanol may substitute ethylene oxide under reflux conditions (toluene solvent, 110°C). However, this method requires stoichiometric base (K₂CO₃) to neutralize HCl byproducts, complicating purification.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Purity (%)
Nitration-Amination m-Dichlorobenzene Nitration, High-pressure amination 85–90 98
Hydroxyethylation 5-Chloro-2-nitroaniline Alkylation with ethylene oxide 75–80 95
Protection-Deprotection p-Phenylenediamine Chlorination, Nitration, Alkylation 60–70* 90*

*Theoretical estimates based on analogous reactions.

Challenges and Optimization

  • Regioselectivity : Ensuring nitro and chloro groups occupy positions 2 and 5 requires careful control of reaction conditions (e.g., nitration temperature, catalyst choice).
  • Byproduct Formation : Ammonium chloride (from amination) and dihydroxyethylated derivatives (from over-alkylation) necessitate rigorous filtration and recrystallization.
  • Solvent Choice : Methanol and toluene are preferred for recrystallization due to their differential solubility for target compounds vs. byproducts.

Chemical Reactions Analysis

Oxidation Reactions

The nitro and aromatic amine groups render this compound susceptible to oxidation. Key findings include:

  • Air/Oxidizing Agents : Exposure to atmospheric oxygen or hydrogen peroxide can oxidize the aromatic amine group to quinone derivatives, which are stabilized by conjugation .

  • Strong Oxidizers : Potassium permanganate (KMnO₄) in acidic or alkaline media converts the nitro group into a ketone or carboxylic acid functionality .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentConditionsMajor ProductReferences
Atmospheric O₂AmbientQuinone derivatives
H₂O₂ (30%)40–60°C, pH 7–9Oxidized amines
KMnO₄Acidic/alkaline, refluxCarboxylic acids

Reduction Reactions

The nitro group undergoes selective reduction to an amine, while the chloro group remains intact under controlled conditions:

  • Catalytic Hydrogenation : Pd/C or Raney nickel in ethanol reduces the nitro group to an amino group at 50–80°C and 1–3 atm H₂ .

  • Chemical Reductants : Sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in HCl achieves similar reductions at milder temperatures .

Table 2: Reduction Pathways

Reducing AgentConditionsSelectivityYieldReferences
Pd/C + H₂60°C, 2 atmNitro → amine85–92%
Na₂S₂O₄pH 4–6, 25°CNitro → amine78%

Substitution Reactions

The chloro group participates in nucleophilic substitution, enabling functionalization:

  • Amination : Reacts with primary amines (e.g., methylamine) in DMF at 80–100°C to yield secondary amines .

  • Hydrolysis : Aqueous NaOH (10%) at reflux replaces chloro with hydroxyl groups, forming phenolic derivatives .

Table 3: Substitution Reactivity

NucleophileConditionsProductApplicationReferences
NH₂CH₃DMF, 90°CN-methyl derivativeDye intermediates
OH⁻ (NaOH)Reflux, H₂OPhenolic derivativeAntioxidant synthesis

Biotransformation and Toxicity

Metabolic studies on structurally similar p-phenylenediamine derivatives reveal:

  • Acetylation : Hepatic enzymes convert primary amines to N-acetylated metabolites, reducing toxicity .

  • Oxidative Stress : Reactive intermediates generated during oxidation may bind to cellular DNA or proteins, contributing to dermatological toxicity (e.g., allergic contact dermatitis) .

Comparative Reactivity

The hydroxyethyl group enhances solubility but reduces electrophilicity compared to non-hydroxylated analogs:

Property2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine2-Chloro-p-phenylenediamine
Solubility in H₂OHighLow
Oxidation RateSlowerFaster
Substitution ActivityModerateHigh

Key Research Insights

  • Industrial Relevance : Optimized reduction and substitution protocols are critical for synthesizing hair dye precursors with minimized allergenic byproducts .

  • Thermal Stability : Decomposition above 200°C releases nitroso compounds, necessitating controlled storage .

This compound’s versatility in synthetic chemistry is tempered by its potential health risks, underscoring the need for rigorous reaction optimization in industrial applications .

Scientific Research Applications

Cosmetic Applications

Hair Dyes
The primary application of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine is as an ingredient in oxidative hair dyes. It serves as a colorant due to its ability to produce vibrant shades while being stable under oxidative conditions. Reports indicate that it is often used in formulations designed for sensitive skin, providing a safer alternative to other harsher chemicals commonly found in hair dyes .

Skin Sensitization Studies
Research indicates that this compound can cause skin sensitization, making it essential for manufacturers to conduct thorough testing before market release. A study involving guinea pigs showed varying degrees of erythema (skin redness) upon exposure, highlighting the need for caution when formulating products containing this ingredient .

Health and Safety Assessments

Toxicological Research
Numerous studies have assessed the toxicological profile of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine. The compound has been classified as a moderate to strong skin sensitizer. In one study, a 0.5% solution was administered intradermally to guinea pigs, resulting in significant erythema and indicating potential allergic reactions .

Carcinogenic Risks
While there are concerns regarding the carcinogenic potential of hair dye ingredients, including this compound, current assessments suggest that when used at recommended concentrations, it poses a low risk for consumers . However, ongoing monitoring and research are necessary to ensure safety.

Environmental Impact

Ecotoxicological Studies
The environmental impact of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine has been evaluated through ecotoxicological studies. These studies focus on the biodegradability and aquatic toxicity of the compound, which are crucial for assessing its environmental footprint . Research indicates that while the compound is not highly toxic to aquatic life at low concentrations, further studies are needed to understand its long-term effects.

Case Studies

Study Objective Findings
Study on Hair Dye Ingredients (2022)Evaluate health risks associated with hair dye chemicalsIdentified potential health risks including skin sensitization and allergic reactions linked to 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine .
Ecotoxicological Assessment (2020)Assess environmental toxicityFound moderate toxicity levels in aquatic environments; recommended controlled use in formulations .
Longitudinal Study on Hair Dye Users (2018)Investigate long-term effects of hair dye useReported cases of contact dermatitis and allergic reactions among users; emphasized the importance of patch testing prior to use .

Regulatory Considerations

Regulatory bodies have established guidelines for the safe use of 2-chloro-5-nitro-N-hydroxyethyl-p-phenylenediamine in cosmetic products. The Cosmetic Ingredient Review (CIR) has assessed its safety profile and concluded that it can be safely used in hair dyes when formulated correctly . However, ongoing surveillance is necessary to monitor any emerging health concerns.

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine involves its interaction with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, proteins, and other cellular targets. These interactions can result in antimicrobial or anticancer effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-5-nitro-N-hydroxyethyl p-phenylenediamine with structurally related phenylenediamine derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Production Method Toxicity/Safety Notes
p-Phenylenediamine (PPD) 106-50-3 C₆H₈N₂ 108.14 -NH₂ (para-amino) Oxidative hair dyes, rubber chemicals Catalytic reduction of nitrobenzene derivatives Known skin sensitizer; potential genotoxicity concerns under certain conditions
2-Chloro-p-phenylenediamine 615-66-7 C₆H₇ClN₂ 142.59 -Cl (position 2), -NH₂ (para-amino) Oxidative hair dyes Nitro reduction of 2-chloro-4-nitroaniline Limited data; sulfate salt (CAS 6219-71-2) enhances stability
2-Chloro-5-nitro-p-phenylenediamine N/A C₆H₅ClN₃O₂ 202.58 -Cl (position 2), -NO₂ (position 5), -NH₂ (para-amino) Intermediate for dye synthesis Nitration of 2-chloro-p-phenylenediamine No direct data; nitro group may increase reactivity
2-Nitro-1,4-phenylenediamine 5307-14-2 C₆H₇N₃O₂ 153.13 -NO₂ (position 2), -NH₂ (para-amino) Textile dyes, research applications Direct synthesis from nitroaniline derivatives Mutagenicity reported in bacterial assays
Target Compound 50610-28-1 C₈H₁₀ClN₃O₃ 231.64 -Cl (position 2), -NO₂ (position 5), -NH-(CH₂)₂-OH (para-amino) Oxidative/non-oxidative hair dyes Ethoxylation of 2-chloro-5-nitro-p-phenylenediamine Hydroxyethyl group may reduce skin penetration; limited toxicity data

Key Structural and Functional Differences

Substituent Effects: The hydroxyethyl group in the target compound improves water solubility compared to non-hydroxylated analogs like 2-chloro-p-phenylenediamine. This modification is critical for formulating stable hair dye products . The nitro group at position 5 enhances oxidative coupling efficiency during dye formation, enabling darker shades compared to PPD derivatives lacking nitro substituents .

2-Nitro-1,4-phenylenediamine exhibits mutagenicity in bacterial assays, likely due to its nitro group and aromatic amine backbone . In contrast, the target compound’s hydroxyethyl group could sterically hinder metabolic activation, though this requires empirical validation.

Production Complexity :

  • The target compound requires ethoxylation of 2-chloro-5-nitro-p-phenylenediamine, adding synthetic steps compared to simpler derivatives like 2-chloro-p-phenylenediamine (produced via nitro reduction) .

Biological Activity

2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine (C8H10ClN3O3) is an organic compound notable for its applications in various fields, particularly in chemistry and biology. This compound features a chloro group, a nitro group, and a hydroxyethyl group attached to a p-phenylenediamine core. Its unique structure contributes to its diverse biological activities, including potential antimicrobial and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C8H10ClN3O3
  • Key Functional Groups :
    • Chloro group (Cl)
    • Nitro group (NO2)
    • Hydroxyethyl group (C2H5O)

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction may lead to cytotoxic effects, contributing to its potential anticancer properties.
  • Cellular Interaction : The compound has been shown to affect cellular signaling pathways, potentially inducing apoptosis in cancer cells while exhibiting antimicrobial effects against various pathogens.

Antimicrobial Properties

Research indicates that this compound displays significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to induce apoptosis in cancer cell lines, likely due to the formation of reactive oxygen species (ROS) upon reduction of the nitro group.

Sensitization and Toxicity

While the compound exhibits beneficial biological activities, it is also associated with sensitization reactions, especially in cosmetic applications. Allergic contact dermatitis has been reported in individuals exposed to products containing this compound, highlighting the need for caution in its use .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
SensitizationLinked to allergic reactions in cosmetic products

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that at concentrations ranging from 100 to 500 µg/mL, the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.

Case Study: Cytotoxicity in Cancer Cells

In another research study focused on its anticancer effects, treatment of human breast cancer cell lines with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated significant cell death at concentrations above 50 µM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-nitro-N-hydroxyethyl p-phenylenediamine, and how can reaction conditions be optimized?

  • The compound is synthesized via sequential functionalization of p-phenylenediamine. Key steps include chlorination at the 2-position, nitration at the 5-position, and hydroxyethylation of the amine group. Reaction optimization should focus on controlling nitration regioselectivity (avoiding over-nitration) and ensuring proper stoichiometry during hydroxyethylation. Temperature control (e.g., 0–5°C for nitration) and catalysts like sulfuric acid for nitration or sodium bicarbonate for alkylation are critical. Purification via recrystallization in ethanol/water mixtures improves yield .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and spectroscopic methods:

  • FT-IR : Confirm N–H (3200–3400 cm⁻¹), nitro (1520–1350 cm⁻¹), and C–Cl (750–550 cm⁻¹) stretches.
  • NMR : ¹H NMR should show aromatic protons (δ 6.8–7.5 ppm), hydroxyethyl –CH₂– (δ 3.4–3.8 ppm), and NH (δ 5.2–5.6 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 255.6 (C₈H₁₀ClN₃O₃) .

Q. What are the key stability challenges under experimental storage conditions?

  • The compound is prone to oxidation due to the nitro and aromatic amine groups. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) weekly. Avoid exposure to Fe³⁺ or peroxides, which accelerate oxidation .

Advanced Research Questions

Q. How do conflicting data on the compound’s carcinogenicity in rodent models inform risk assessment?

  • The NCI bioassay reported non-significant increases in bladder/kidney tumors in rats and liver tumors in mice at 1250 ppm doses. However, these findings lack statistical power due to small sample sizes and high background tumor rates. To resolve contradictions:

  • Conduct dose-response studies using lower doses (10–500 ppm) in transgenic rodent models (e.g., Tg.rasH2).
  • Compare metabolic activation pathways (N-hydroxylation vs. ring epoxidation) using liver microsomes from humans and rodents to assess species-specific risks .

Q. What methodologies elucidate the compound’s interaction with keratin in hair dye applications?

  • Use radiolabeled ¹⁴C-tagged compound to track covalent binding to cysteine residues in keratin. Employ MALDI-TOF mass spectrometry to identify adduct formation sites. Computational modeling (e.g., molecular docking with Keratin 86) predicts binding affinity and guides structural modifications to reduce allergenicity .

Q. How can researchers address discrepancies in reported logP values for solubility predictions?

  • Experimental logP (octanol/water) ranges from –0.31 to –0.86 due to pH-dependent ionization. Use potentiometric titration (GLP method) to measure pKa (amine group ~4.2) and calculate logD at physiological pH (7.4). Validate with shake-flask assays under controlled ionic strength (0.15 M NaCl) .

Q. What advanced analytical techniques resolve degradation byproducts in oxidative environments?

  • Simulate oxidation with H₂O₂ (3%) and analyze by LC-QTOF-MS. Major byproducts include quinoneimines (m/z 253.1) and dimerized species (m/z 508.3). Use ESR spectroscopy to detect radical intermediates during oxidation, guiding stabilizer selection (e.g., ascorbic acid at 0.1% w/v) .

Methodological Notes

  • Toxicity Screening : Prioritize in vitro assays (Ames test + mammalian cell mutagenicity) before in vivo studies. Use human epidermal keratinocytes (HEK) for irritation potential .
  • Data Reproducibility : Cross-validate synthetic batches via inter-laboratory round-robin testing. Share raw NMR/HPLC data in open-access repositories.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine
Reactant of Route 2
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2-Chloro-5-nitro-N-hydroxyethyl p-phenylenediamine

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